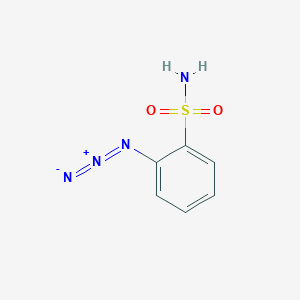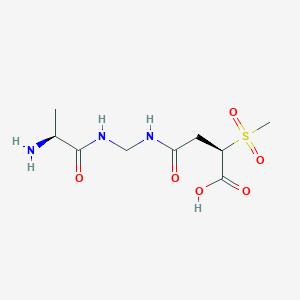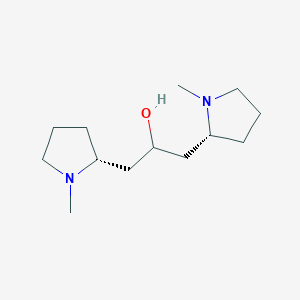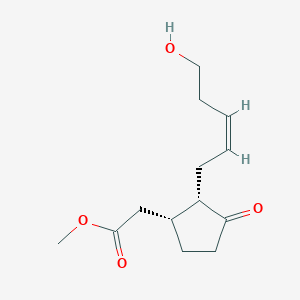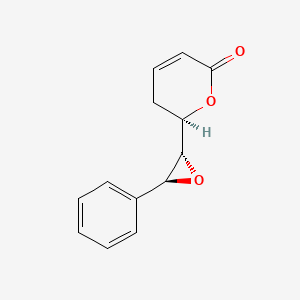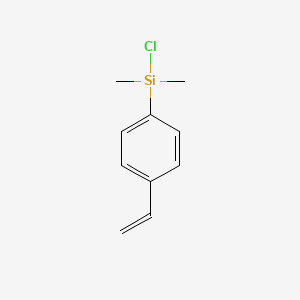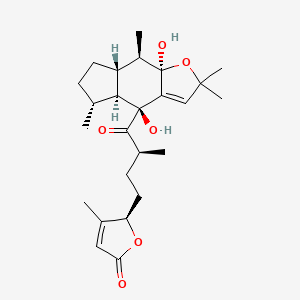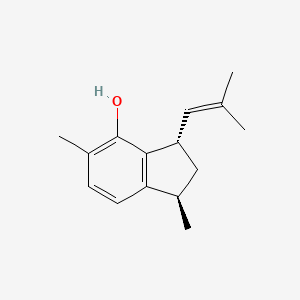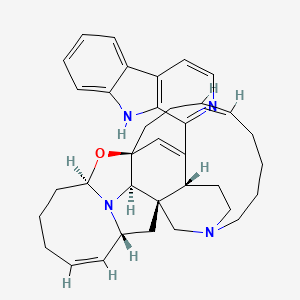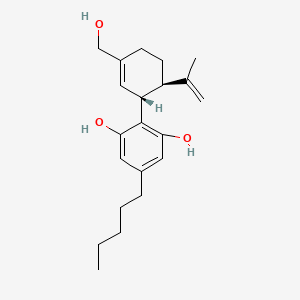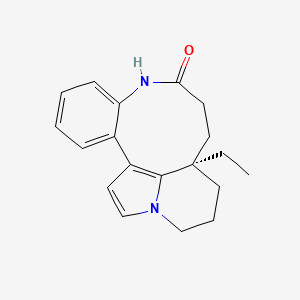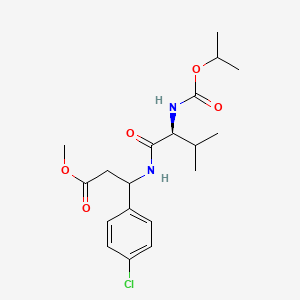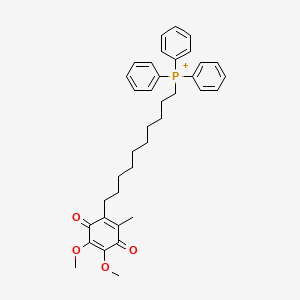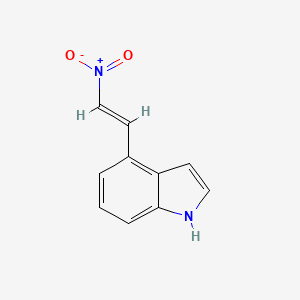
4-(2-Nitrovinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitrovinyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound this compound is characterized by the presence of a nitrovinyl group attached to the fourth position of the indole ring. This structural feature imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
4-(2-Nitrovinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrovinyl)-1H-indole typically involves the reaction of indole with nitroalkenes under specific conditions. One common method is the [4+2] cycloaddition reaction, where the indole nucleus acts as a dienophile . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Nitrovinyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-Aminovinyl)-1H-indole, while oxidation can produce various oxidized derivatives.
Mecanismo De Acción
The mechanism of action of 4-(2-Nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Nitrovinyl)benzenamine: Another nitrovinyl compound with similar chemical properties.
2-(2-Nitrovinyl)thiophene: A thiophene derivative with a nitrovinyl group.
Uniqueness
4-(2-Nitrovinyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other nitrovinyl compounds. The indole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable compound in scientific research and industrial applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Nitrovinyl)-1H-indole involves the condensation of 2-nitroethanol with indole in the presence of a suitable acid catalyst, followed by reduction of the resulting nitroalkene intermediate to yield the final product.", "Starting Materials": [ "Indole", "2-Nitroethanol", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Mix indole and 2-nitroethanol in the presence of an acid catalyst (e.g. sulfuric acid).", "Step 2: Heat the mixture to reflux for several hours to promote the condensation reaction.", "Step 3: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to yield the nitroalkene intermediate.", "Step 5: Reduce the nitroalkene intermediate using a suitable reducing agent (e.g. hydrogen gas and palladium on carbon) to yield the final product, 4-(2-Nitrovinyl)-1H-indole." ] } | |
Número CAS |
49839-99-8 |
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-[(Z)-2-nitroethenyl]-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5- |
Clave InChI |
DQVWAEMRCAYLKH-ALCCZGGFSA-N |
SMILES isomérico |
C1=CC(=C2C=CNC2=C1)/C=C\[N+](=O)[O-] |
SMILES |
C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |
Pictogramas |
Irritant |
Sinónimos |
3-(2-nitrovinylindole) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


